molecular formula C11H13ClN2O2 B3169149 N-(6-chloro-4-formylpyridin-3-yl)pivalamide CAS No. 93493-66-4

N-(6-chloro-4-formylpyridin-3-yl)pivalamide

Cat. No. B3169149
CAS RN: 93493-66-4
M. Wt: 240.68 g/mol
InChI Key: NFPXRZAYLJWZRR-UHFFFAOYSA-N
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Patent
US04536208

Procedure details

A three-necked flask, equipped with a thermometer, a magnetic stirrer and a nitrogen inlet, was flushed with nitrogen. The flask was charged with 10.63 g of 2,2-dimethyl-N-(2-chloro-5-pyridinyl)propanamide (50 mmoles) and stoppered with a rubber septum. 100 Ml of THF was added to the flask. The flask was cooled in a liquid N2 /MeOH slush bath and 52.4 ml (110 mmoles) of 2.1M t-butyllithium was slowly added maintaining the temperature ≤75° C. by the rate of addition. The flask was transferred to a dry-ice/isopropanol (IPA) bath and stirred for 1.5 hours when a solution of 10.95 g (150 mmoles) of dimethylformamide in 5 ml of THF was added. The mixture was stirred at -78° C. for 30 minutes, 40 ml of 6N HCl was then added to the flask and the reaction mixture was allowed to warm to room temperature. After stirring for 30 minutes at room temperature, water and ether were added and the organic layer was separated. The aqueous layer was washed twice with ether and the combined organic layers washed with saturated NaCl, dried over MgSO4 and evaporated to leave an oil. The oil was triturated sequentially with water and ether and filtered to remove precipitated solids. The ethereal filtrate was recovered and dried over MgSO4 and the ether evaporated. Chromatography of the oil residue by preparative liquid chromatography (eluting with 20% EtOAc (ethyl acetate)/hexane) gave 3.5 g of the aldehyde (29 % of theoretical) as a pale yellow solid. The solid was recrystallized from hexane to give yellow needles having a melting point of 105°-106.5° C. Carbon, hydrogen, nitrogen and chlorine content calculated for C11H13ClN2O is C, 54.89; H, 5.44; N, 11.64 and Cl, 14.73 percent by weight which compares to that actually found upon analysis of C, 54.79; H, 5.38; N, 11.63; and Cl, 14.74.
Quantity
10.63 g
Type
reactant
Reaction Step One
Name
N2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
52.4 mL
Type
reactant
Reaction Step Three
Quantity
10.95 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
29%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:14])([CH3:13])[C:3]([NH:5][C:6]1[CH:7]=[CH:8][C:9]([Cl:12])=[N:10][CH:11]=1)=[O:4].N#N.CO.C([Li])(C)(C)C.CN(C)[CH:26]=[O:27].Cl>C1COCC1.CCOCC.O>[CH3:1][C:2]([CH3:14])([CH3:13])[C:3]([NH:5][C:6]1[C:7]([CH:26]=[O:27])=[CH:8][C:9]([Cl:12])=[N:10][CH:11]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
10.63 g
Type
reactant
Smiles
CC(C(=O)NC=1C=CC(=NC1)Cl)(C)C
Step Two
Name
N2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N.CO
Step Three
Name
Quantity
52.4 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Four
Name
Quantity
10.95 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at -78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three-necked flask, equipped with a thermometer, a magnetic stirrer and a nitrogen inlet
CUSTOM
Type
CUSTOM
Details
was flushed with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature ≤75° C.
ADDITION
Type
ADDITION
Details
by the rate of addition
CUSTOM
Type
CUSTOM
Details
The flask was transferred to a dry-ice/isopropanol (IPA) bath
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes at room temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The aqueous layer was washed twice with ether
WASH
Type
WASH
Details
the combined organic layers washed with saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave an oil
CUSTOM
Type
CUSTOM
Details
The oil was triturated sequentially with water and ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
precipitated solids
CUSTOM
Type
CUSTOM
Details
The ethereal filtrate was recovered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the ether evaporated
WASH
Type
WASH
Details
Chromatography of the oil residue by preparative liquid chromatography (eluting with 20% EtOAc (ethyl acetate)/hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C(=O)NC=1C(=CC(=NC1)Cl)C=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.